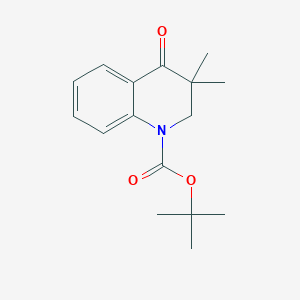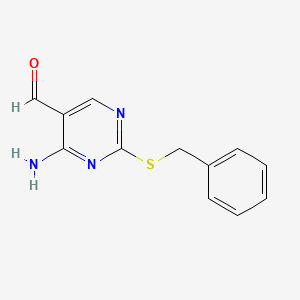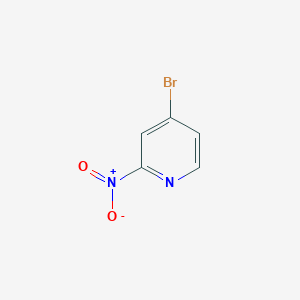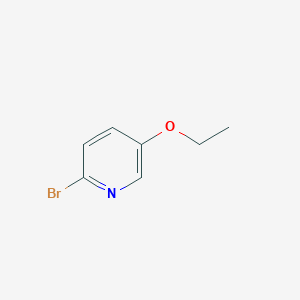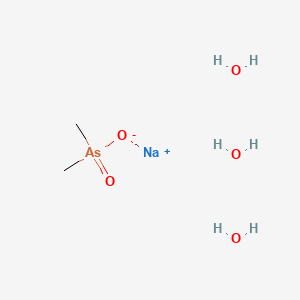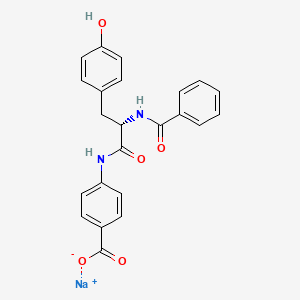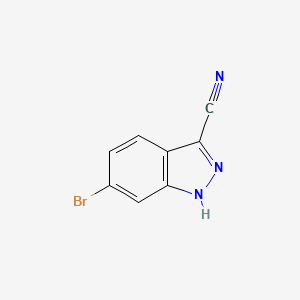
6-Bromo-1H-indazole-3-carbonitrile
Descripción general
Descripción
6-Bromo-1H-indazole-3-carbonitrile (6-Br-1H-indazole-3-CN) is a synthetic organic compound that has been studied for its potential applications in scientific research. 6-Br-1H-indazole-3-CN is a member of the indazole family of heterocyclic compounds and is composed of a fused five-membered ring system with a nitrogen atom at the 3-position. It has a molecular weight of 200.05 g/mol and a melting point of 183°C. 6-Br-1H-indazole-3-CN is a colorless solid and is soluble in organic solvents.
Aplicaciones Científicas De Investigación
Actividad Anticancerígena
Se han sintetizado y evaluado derivados del indazol por sus actividades anticancerígenas . Se encontró que los compuestos sintetizados obstaculizan la viabilidad de tres líneas celulares de cáncer humano, HEP3BPN 11 (hígado), MDA 453 (mama) y HL 60 (leucemia) . Entre los compuestos analizados, algunos mostraron una mayor actividad inhibitoria sobre la viabilidad de HEP3BPN 11 (hígado), en comparación con el metotrexato estándar .
Actividad Antiangiogénica
Los mismos derivados del indazol también se probaron para su potencial para inhibir las citoquinas proangiogénicas asociadas con el desarrollo tumoral . Se encontró que algunos compuestos eran potentes agentes antiangiogénicos contra TNFα, VEGF y EGF, mientras que otros mostraron una potente actividad antiangiogénica contra la inhibición de TNFα, VEGF, IGF1, TGFb y leptina .
Actividad Antioxidante
Los derivados del indazol se analizaron para sus actividades antioxidantes utilizando actividad de eliminación de radicales 2,2-difenil-1-picril hidrazina (DPPH), hidroxilo (OH) y superóxido (SOR) . Algunos compuestos han mostrado actividades de eliminación de radicales OH significativas, también se encontró que algunos tienen una actividad de eliminación de radicales DPPH y otros exhibieron una mejor actividad de eliminación de radicales SOR en comparación con el compuesto de referencia ácido ascórbico .
Enfoques Sintéticos
Las estrategias recientes para la síntesis de indazoles incluyen reacciones catalizadas por metales de transición, reacciones de ciclización reductora y síntesis de indazoles mediante la formación consecutiva de enlaces C–N y N–N sin catalizador ni disolvente .
Actividad Antimicrobiana
Se ha encontrado que los compuestos heterocíclicos que contienen indazol tienen una actividad moderada a alta contra los cultivos de prueba de Staphylococcus spp., Pseudomonas aeruginosa, Proteus spp. y Escherichia coli .
Actividad Antihipertensiva y Antidepresiva
Los compuestos heterocíclicos que contienen indazol tienen una amplia variedad de aplicaciones medicinales como agentes antihipertensivos y antidepresivos .
Safety and Hazards
Direcciones Futuras
Recent advances in the synthesis of indazole derivatives have been summarized in the literature . These advances include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds . These developments could potentially guide future research involving 6-Bromo-1H-indazole-3-carbonitrile.
Mecanismo De Acción
Target of Action
6-Bromo-1H-indazole-3-carbonitrile is a novel indazole derivative that has been synthesized and evaluated for its anticancer, antiangiogenic, and antioxidant activities . The primary targets of this compound are human cancer cell lines, including HEP3BPN 11 (liver), MDA 453 (breast), and HL 60 (leukemia) . These targets play a crucial role in the proliferation and survival of cancer cells.
Mode of Action
The compound interacts with its targets by hindering their viability . This interaction results in the inhibition of the proangiogenic cytokines associated with tumor development . For instance, compound 11c, a derivative of this compound, was found to be a potent antiangiogenic agent against TNFα, VEGF, and EGF .
Biochemical Pathways
The compound affects the biochemical pathways associated with cancer cell viability and angiogenesis . By inhibiting the viability of cancer cells and proangiogenic cytokines, the compound disrupts the pathways that promote tumor growth and development .
Result of Action
The result of the compound’s action is the inhibition of cancer cell viability and angiogenesis . This leads to a decrease in tumor growth and development . Additionally, the compound exhibits antioxidant activities, as evidenced by its ability to scavenge various radicals .
Análisis Bioquímico
Biochemical Properties
6-Bromo-1H-indazole-3-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit the activity of certain proangiogenic cytokines such as tumor necrosis factor-alpha (TNFα), vascular endothelial growth factor (VEGF), and epidermal growth factor (EGF) . These interactions are crucial in the compound’s potential anticancer and antiangiogenic properties. Additionally, this compound exhibits antioxidant activity by scavenging free radicals, thereby protecting cells from oxidative stress .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to inhibit the viability of human cancer cell lines, including liver (HEP3BPN 11), breast (MDA 453), and leukemia (HL 60) cells . This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can downregulate the expression of proangiogenic cytokines, thereby inhibiting angiogenesis and tumor growth . Furthermore, its antioxidant properties help in reducing cellular damage caused by oxidative stress .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, the compound’s ability to inhibit TNFα, VEGF, and EGF is mediated through direct binding interactions, which block the signaling pathways associated with these cytokines . Additionally, its antioxidant activity is attributed to its capacity to scavenge reactive oxygen species (ROS), thereby preventing oxidative damage to cellular components .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under standard laboratory conditions, maintaining its biochemical activity over extended periods . Long-term studies have indicated that continuous exposure to this compound can lead to sustained inhibition of angiogenesis and tumor growth, as well as prolonged antioxidant protection .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that low to moderate doses of the compound exhibit significant anticancer and antiangiogenic effects without causing toxicity . At higher doses, some adverse effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to influence metabolic flux and metabolite levels, particularly in pathways related to oxidative stress and inflammation . The compound’s antioxidant activity is mediated through its interaction with enzymes involved in ROS detoxification, such as superoxide dismutase (SOD) and catalase . Additionally, its anti-inflammatory effects are linked to the modulation of enzymes involved in the synthesis of proinflammatory mediators .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. The compound has been observed to accumulate in tumor tissues, where it exerts its anticancer and antiangiogenic effects . Its distribution is influenced by factors such as tissue perfusion, cellular uptake mechanisms, and binding affinity to intracellular targets . These properties contribute to its selective targeting of cancer cells while sparing normal tissues .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound has been found to localize in the cytoplasm and nucleus of cancer cells, where it interacts with key signaling molecules and transcription factors . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to its sites of action . The nuclear localization of this compound is particularly important for its ability to modulate gene expression and inhibit tumor growth .
Propiedades
IUPAC Name |
6-bromo-1H-indazole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrN3/c9-5-1-2-6-7(3-5)11-12-8(6)4-10/h1-3H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNMHCHQOAQMIBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NN=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70646555 | |
| Record name | 6-Bromo-1H-indazole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885278-24-0 | |
| Record name | 6-Bromo-1H-indazole-3-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885278-24-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-1H-indazole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



